molecular formula C20H23ClN6O2 B2428909 N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179439-43-0

N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2428909
CAS No.: 1179439-43-0
M. Wt: 414.89
InChI Key: PFFVEIPZOWKBGT-UHFFFAOYSA-N
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Description

N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, which is a nitrogen-containing heterocycle, and is modified with methoxyphenyl, morpholino, and phenyl groups.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxyaniline and morpholine as starting materials.

  • Reaction Steps:

    • The 4-methoxyaniline is first diazotized to form a diazonium salt.

    • This diazonium salt is then reacted with cyanuric chloride in the presence of a base to form the triazine ring.

    • The morpholino group is introduced through nucleophilic substitution reactions.

    • Finally, the phenyl group is added through a coupling reaction with aniline.

  • Industrial Production Methods: The compound can be produced on an industrial scale using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be substituted with other nucleophiles.

  • Coupling Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like amines, alcohols, or thiols, in polar aprotic solvents.

  • Coupling: Electrophiles like diazonium salts, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different nucleophiles.

  • Coupling: Phenyl-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparison with Similar Compounds

  • N2-(4-methoxyphenyl)pyridine-2,3-diamine: Similar in structure but lacks the triazine ring.

  • N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine: Contains multiple methoxyphenyl groups but has a different core structure.

  • N2-(4-methoxyphenyl)-N4-phenyl-pyrimidine-2,4-diamine: Similar triazine-based structure but with a pyrimidine ring instead.

Uniqueness: N2-(4-methoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2.ClH/c1-27-17-9-7-16(8-10-17)22-19-23-18(21-15-5-3-2-4-6-15)24-20(25-19)26-11-13-28-14-12-26;/h2-10H,11-14H2,1H3,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFVEIPZOWKBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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